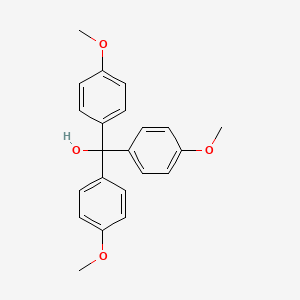

Tris(4-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLOLVVCZNYDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184188 | |

| Record name | 4,4',4''-Trimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-81-9 | |

| Record name | 4-Methoxy-α,α-bis(4-methoxyphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Trimethoxytrityl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4',4''-Trimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-trimethoxytrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-methoxyphenyl)methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6E2SNJ8K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tris(4-methoxyphenyl)methanol chemical structure

Title: Tris(4-methoxyphenyl)methanol: Structural Dynamics, Synthesis, and Applications in Nucleoside Chemistry

Executive Summary

This compound (also known as 4,4',4''-Trimethoxytrityl alcohol or TMT-OH) represents a critical scaffold in organic synthesis, primarily serving as the precursor to the highly acid-labile TMT protecting group. Distinguished from its counterparts—Triphenylmethyl (Trityl) and 4,4'-Dimethoxytrityl (DMT)—by the presence of three electron-donating methoxy substituents, TMT-OH yields a carbocation of exceptional stability (

Molecular Architecture & Physicochemical Properties

The stability and reactivity of TMT-OH are dictated by its "propeller-like" steric conformation and the electronic influence of the para-methoxy groups.

Structural Data

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 14426-21-2 |

| Molecular Formula | |

| Molecular Weight | 350.41 g/mol |

| Crystal System | Monoclinic, Space Group |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Carbocation Color | Deep Red/Orange (in acidic media) |

Electronic Effects & Carbocation Stability

The defining feature of TMT-OH is the formation of the tris(4-methoxyphenyl)methyl cation (

-

Stability Hierarchy (

values):-

Trityl (

): ~ -6.6 (Least Stable, Hardest to Deprotect) -

Dimethoxytrityl (

): ~ -4.0 (Standard for DNA)[1] -

Trimethoxytrityl (

): ~ -3.0 (Most Stable, Easiest to Deprotect)

-

This enhanced stability translates to higher acid lability of the ether bond, allowing TMT groups to be removed under extremely mild acidic conditions (e.g., dilute acetic acid) where DMT groups remain stable.

Mechanistic Insight: Resonance Stabilization

The following graph illustrates the resonance delocalization that renders the TMT cation stable. The positive charge is not localized on the central carbon but is distributed across the three phenyl rings and the methoxy oxygens.

Figure 1: The acid-catalyzed ionization of TMT-OH. The methoxy groups stabilize the resulting cation, driving the equilibrium to the right even in weak acids.

Experimental Protocol: Grignard Synthesis of TMT-OH

While Friedel-Crafts alkylation is possible, the Grignard route using 4-bromoanisole and diethyl carbonate provides a high-purity product with a simplified workup, avoiding the need for pre-synthesized ketones.

Reagents & Equipment

-

Reagents: 4-Bromoanisole (3.3 eq), Magnesium turnings (3.5 eq), Diethyl carbonate (1.0 eq), Iodine (catalytic crystal), Anhydrous THF or Diethyl Ether.

-

Equipment: 3-neck Round Bottom Flask (RBF), Reflux condenser, Addition funnel, Nitrogen line.

Step-by-Step Methodology

Step 1: Grignard Reagent Formation

-

Activation: Flame-dry the glassware under vacuum and purge with

. Add Mg turnings and a crystal of -

Initiation: Add 10% of the 4-bromoanisole solution (in anhydrous THF). Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation of Grignard).

-

Propagation: Add the remaining 4-bromoanisole dropwise to maintain a gentle reflux. Stir for 1 hour post-addition to ensure complete conversion to 4-methoxyphenylmagnesium bromide .

Step 2: Nucleophilic Addition

-

Cooling: Cool the Grignard solution to 0°C in an ice bath.

-

Addition: Add Diethyl carbonate (dissolved in THF) dropwise over 30 minutes.

-

Note: The reaction requires 3 equivalents of Grignard for every 1 equivalent of carbonate. The first two additions displace the ethoxy groups to form the ketone intermediate, which is immediately attacked by the third equivalent.

-

-

Reflux: Remove the ice bath and reflux the mixture for 2–4 hours.

Step 3: Quench & Isolation

-

Hydrolysis: Cool to room temperature. Pour the reaction mixture into a saturated

solution (ice-cold) to quench unreacted Grignard and hydrolyze the magnesium alkoxide.-

Critical Control: Avoid strong mineral acids (HCl) during the quench, as this will immediately convert the product into the red TMT cation/chloride salt. Use Ammonium Chloride (

).

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or Hexane/Ethyl Acetate to yield white crystals.

Workflow Diagram

Figure 2: Synthesis workflow for this compound via Grignard reagent.

Applications in Nucleoside Chemistry

In oligonucleotide synthesis, the 5'-hydroxyl group of the ribose sugar must be protected. While DMT is the industry standard, TMT offers a strategic alternative due to its higher acid sensitivity.

-

Orthogonal Protection: TMT can be removed using dilute acetic acid or 1-3% trichloroacetic acid in DCM for very short durations. This is vital when synthesizing RNA or DNA analogs containing acid-sensitive modifications (e.g., certain amine-modified bases or acetal linkages) that would degrade under the standard DMT deprotection conditions (3% TCA or DCA for longer periods).

-

Colorimetric Monitoring: Like DMT, the release of the TMT cation during deprotection can be monitored via UV-Vis spectroscopy. The TMT cation absorbs strongly in the visible region (orange-red), allowing for real-time calculation of coupling efficiency on solid supports [2].

References

-

Ferguson, G., Glidewell, C., & Patterson, I. L. J. (1996).[2] this compound.[2] Acta Crystallographica Section C, 52(2), 420-423.[2]

- Sekine, M., & Hata, T. (1984). Synthesis of Oligonucleotides with the 4,4',4''-Trimethoxytrityl Group. Journal of the American Chemical Society.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Carbocation stability and Grignard mechanisms).

Sources

Tris(4-methoxyphenyl)methanol (TMTr-OH): A Technical Guide to the Hyper-Labile Protecting Group Scaffold

Executive Summary

Tris(4-methoxyphenyl)methanol (CAS 3010-81-9), commonly referred to as 4,4',4''-Trimethoxytrityl alcohol (TMTr-OH) , is the fundamental precursor to the trimethoxytrityl (TMT) protecting group series. While the Dimethoxytrityl (DMT) group is the industry standard for oligonucleotide synthesis, the TMT scaffold offers a critical advantage: hyper-acid lability .

Due to the electron-donating resonance effects of three methoxy substituents, the resulting carbocation is significantly more stable than its mono- or di-substituted counterparts. This stability translates to rapid deprotection under ultra-mild acidic conditions, making TMTr-OH an indispensable tool when synthesizing acid-sensitive RNA analogues, peptide-nucleic acid (PNA) chimeras, or "tunable" drug delivery linkers where standard DMT removal conditions would degrade the payload.

Part 1: Chemical Architecture & Physical Profile

The utility of TMTr-OH is dictated by its electronic structure. The molecule consists of a central carbinol carbon bonded to three phenyl rings, each substituted at the para position with a methoxy group.

Electronic Mechanism of Lability

The rate of acid-catalyzed deprotection (detritylation) correlates directly with the stability of the trityl cation formed during the

-

Inductive/Resonance Effect: The methoxy group (-OCH

) is a strong electron donor via resonance (+M effect). -

Cumulative Stabilization:

-

Trityl (Tr): 0 Methoxy groups (Least stable cation, hardest to remove).

-

Monomethoxytrityl (MMT): 1 Methoxy group.

-

Dimethoxytrityl (DMT): 2 Methoxy groups (Standard).

-

Trimethoxytrityl (TMT): 3 Methoxy groups (Most stable cation, easiest to remove).

-

Key Physical Properties

| Property | Specification |

| CAS Number | 3010-81-9 |

| IUPAC Name | This compound |

| Common Abbreviation | TMTr-OH / TMT-OH |

| Molecular Formula | |

| Molecular Weight | 350.41 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76–80 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Pyridine; Insoluble in Water |

| pKa (of Conjugate Acid) | ~ -2 to -1 (More basic than Tr-OH due to cation stability) |

Part 2: Synthesis & Reagent Preparation[2][3]

The synthesis of CAS 3010-81-9 typically employs a Grignard reaction.[1] To utilize it as a protecting group, the alcohol is often converted in situ or isolated as the chloride (TMT-Cl) or tetrafluoroborate salt (TMT-BF

Synthesis Workflow (Grignard Route)

The most robust route involves the reaction of 4-methoxyphenylmagnesium bromide with diethyl carbonate or 4,4'-dimethoxybenzophenone.

Figure 1: Grignard synthesis pathway for this compound.

Activation for Protection

The alcohol (TMTr-OH) itself is not electrophilic enough to protect amines or alcohols directly. It must be activated.[2]

-

Chlorination: Reaction with Acetyl Chloride (

) yields TMTr-Cl .-

Note: TMTr-Cl is moisture sensitive and hydrolyzes back to TMTr-OH rapidly.

-

-

Tetrafluoroborate Salt: Reaction with

yields TMTr

Part 3: Application as a Protecting Group

The primary application of the TMT moiety is the protection of primary hydroxyls (5'-OH in nucleosides) and primary amines.

Comparative Acid Lability

The choice between DMT and TMT is a decision based on orthogonality . If your molecule contains a functional group that degrades at pH 3 (standard DMT removal), you must switch to TMT, which can be removed at pH 4–5 or with weaker acids.

Lability Hierarchy (Time to 50% Deprotection):

-

Trityl (Tr): Hours (Strong acid required).

-

MMT: Minutes.

-

DMT: Seconds (3% TCA or 3% DCA).

-

TMT: Instantaneous (Can be removed with 0.1 M Acetic Acid or dilute DCA).

Mechanism of Protection/Deprotection

The deprotection generates the Tris(4-methoxyphenyl)methyl cation. This cation is intensely colored (Red/Orange), which provides a built-in self-validating visual check for the reaction progress.

Figure 2: Acid-catalyzed deprotection mechanism yielding the stable TMTr cation.

Part 4: Experimental Protocols

Protocol: Synthesis of this compound

Context: Standard laboratory scale (10-50g).

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain an Argon atmosphere.

-

Grignard Reagent:

-

Add Magnesium turnings (1.1 eq) and a crystal of iodine to anhydrous THF.

-

Add 4-bromoanisole (1.0 eq) dropwise. Initiate reflux to sustain Grignard formation.

-

-

Coupling:

-

Once the magnesium is consumed, cool to 0°C.

-

Add Diethyl Carbonate (0.33 eq) diluted in THF dropwise.

-

Expert Note: Diethyl carbonate is preferred over diethyl oxalate or benzophenones for cleaner workup, though it requires 3 equivalents of Grignard per 1 equivalent of carbonate.

-

-

Reflux: Heat to reflux for 3–4 hours. The solution will turn dark.

-

Quench:

-

Cool to room temperature. Pour mixture into ice-cold saturated

. -

Critical: Do not use strong acids (HCl) to quench, or you will form the TMT cation immediately and lose the alcohol product.

-

-

Isolation:

-

Extract with Ethyl Acetate (3x). Wash organics with brine.

-

Dry over

and evaporate. -

Recrystallization: Recrystallize from Ethanol/Hexane or Methanol to yield white crystals (MP 76–80°C).

-

Protocol: 5'-OH Protection of Nucleosides using TMT

Context: Protecting a nucleoside where the base is sensitive to strong acids.

-

Reagent Prep: Convert TMTr-OH to TMTr-Cl by refluxing in Acetyl Chloride for 1 hour, then evaporating to dryness under vacuum (keep strictly anhydrous).

-

Reaction:

-

Dissolve nucleoside (1 eq) in anhydrous Pyridine.

-

Add TMTr-Cl (1.2 eq) and catalytic DMAP.

-

Stir at RT for 2–4 hours.

-

-

Workup:

-

Quench with Methanol.

-

Dilute with DCM, wash with cold 5% NaHCO

. -

Self-Validating Step: The bicarbonate wash is crucial. If the aqueous layer turns orange/red, your pH is too low, and you are losing the protecting group. Keep pH > 7.

-

-

Purification: Flash chromatography using DCM/Methanol with 0.5% Triethylamine (TEA). The TEA prevents silica acidity from deprotecting the product on the column.

Part 5: Troubleshooting & Safety

| Issue | Cause | Solution |

| Product turns red/orange on storage | Acid contamination causing cation formation. | Store with a trace of amine (triethylamine) or in a base-washed vial. |

| Low yield in Grignard | Moisture in THF or old Magnesium. | Use freshly distilled THF (Na/Benzophenone) and activate Mg with Iodine/Dibromoethane. |

| Premature deprotection on Silica | Silica gel is slightly acidic. | Pre-wash silica column with 1% Triethylamine in Hexane before loading sample. |

Safety Profile:

-

Hazards: Irritant (Skin/Eye).

-

Handling: Standard PPE. Avoid inhalation of dust.

-

Storage: Keep cool, dry, and away from acid vapors.

References

-

Chemical Identity & Properties: this compound (CAS 3010-81-9). ChemSrc. Retrieved from [Link]

-

Acid Lability Comparison: Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Use in Tunable Linkers: A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. Retrieved from [Link]

-

Synthesis & Reactivity: Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications.[1] Retrieved from [Link]

-

General Physical Data: 4-Methoxy-α,α-bis(4-methoxyphenyl)benzenemethanol.[5][6] CAS Common Chemistry.[5] Retrieved from [Link][5][3]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. 3010-81-9 | Methanol, tris(p-methoxyphenyl)- - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4,4',4"-Trimethoxytrityl alcohol (CAS 3010-81-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Monograph: Tris(4-methoxyphenyl)methanol

Structural Characterization, Synthetic Architecture, and Mechanistic Utility in High-Fidelity Protection Strategies [1]

Executive Summary

Tris(4-methoxyphenyl)methanol (TMTr-OH), often referred to as 4,4',4''-Trimethoxytrityl alcohol, represents a critical tier in the hierarchy of acid-labile protecting groups.[1] While its structural analogs (DMT, MMT) dominate standard oligonucleotide synthesis, TMTr-OH offers a unique physicochemical profile defined by extreme acid sensitivity.[1] This guide serves as a technical blueprint for researchers requiring precise, orthogonal protection strategies where standard trityl groups are too stable for rapid deprotection kinetics or pH-sensitive drug delivery systems.[1]

Part 1: Physicochemical Characterization[1][2][3]

The utility of TMTr-OH is dictated by its molecular weight and the electronic influence of its three methoxy substituents.[1] These electron-donating groups (EDGs) hyper-stabilize the resulting carbocation, lowering the energy barrier for acid-catalyzed deprotection.[1]

Table 1: Core Chemical Specifications

| Parameter | Specification | Technical Note |

| Chemical Name | This compound | Also known as 4,4',4''-Trimethoxytrityl alcohol |

| CAS Number | 3010-81-9 | Essential for regulatory verification |

| Molecular Formula | Stoichiometry critical for Grignard calculations | |

| Molecular Weight | 350.41 g/mol | Used for precise molarity calculations in synthesis |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or cation formation |

| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water; sparingly soluble in hexanes |

| pKR+ (Cation) | ~ +0.82 | Significantly more stable than Trityl (-6.[1][2][3][4]6) and DMT |

Part 2: Synthetic Architecture (Grignard Route)

Objective: Synthesize high-purity TMTr-OH via the nucleophilic addition of 4-methoxyphenylmagnesium bromide to diethyl carbonate.

Rationale: The carbonate route is chosen over the benzophenone route to ensure symmetry and simplify purification, as the leaving groups (ethoxide) are easily removed.

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise Grignard synthesis pathway for symmetric TMTr-OH formation.

Protocol: Self-Validating Synthesis

Safety: All glassware must be flame-dried. Moisture is the critical failure point.

-

Activation (The Iodine Indicator):

-

In a 3-neck flask under Argon, add Mg turnings (1.1 eq) and a single crystal of iodine.

-

Add 10% of the calculated 4-bromoanisole in dry THF.[1]

-

Validation Check: The brown iodine color must disappear (turn clear/cloudy grey) and the solution must bubble spontaneously. If this does not occur, the Mg is inactive; do not proceed.

-

-

Grignard Formation:

-

Dropwise add the remaining 4-bromoanisole/THF solution to maintain a gentle reflux.[1]

-

Stir for 1 hour post-addition.

-

-

Nucleophilic Attack:

-

Cool the Grignard solution to 0°C.

-

Add Diethyl Carbonate (0.3 eq relative to Grignard) slowly. The stoichiometry (3:1) drives the reaction to the tertiary alcohol.

-

Observation: The solution will thicken.[5] Allow to warm to Room Temp (RT) and reflux for 3 hours.

-

-

Hydrolysis & Isolation:

Part 3: Mechanistic Utility & Acid Lability[1]

The defining feature of TMTr-OH is its transformation into the Tris(4-methoxyphenyl)methyl cation (TMTr+).[1]

Mechanism: Upon exposure to mild acid (e.g., 1-3% TCA in DCM), the hydroxyl group is protonated and leaves as water.[1] The resulting carbocation is stabilized by resonance delocalization across three phenyl rings, each boosted by a para-methoxy group.[1]

Comparative Lability:

-

TMTr: Deprotects in seconds with weak acids (useful for hypersensitive syntheses).

-

DMT: Standard for DNA synthesis.

-

Trityl: Requires stronger acid/longer time.

DOT Diagram: Cation Stability & Resonance

Figure 2: Acid-catalyzed ionization showing the transition from colorless alcohol to the stabilized, chromogenic cation.[1]

Part 4: Analytical Validation Protocols

To ensure the synthesized or purchased material is suitable for high-value applications (e.g., drug delivery linkers), strict validation is required.[1]

1. Colorimetric Acid Test (Instant Field Check)

-

Protocol: Dissolve ~1 mg of sample in 1 mL DCM. Add 1 drop of Trifluoroacetic Acid (TFA) or Trichloroacetic Acid (TCA).

-

Pass Criteria: Solution must instantly turn a deep, vibrant orange/red.

-

Fail Criteria: Slow color change or pale yellow indicates degradation or mistaken identity (e.g., Triphenylmethanol, which turns yellow only in strong sulfuric acid).

2. 1H-NMR Characterization (400 MHz, CDCl3)

-

Aromatic Region: Multiplets at 7.0–7.3 ppm (meta protons) and 6.7–6.9 ppm (ortho protons to methoxy).

-

Methoxy Group: A sharp singlet at ~3.8 ppm integrating for 9 protons.

-

Hydroxyl: A broad singlet (variable, usually 2.0–3.0 ppm) that disappears with

shake.

3. Mass Spectrometry (ESI+)[1]

-

Target: Due to the stability of the cation, you will often see the

peak rather than the molecular ion -

Expected Peak: m/z ~ 333.15 (Cation mass).

-

Calculation:

.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76663, this compound.[1] Retrieved from [Link][1]

- Sekine, M., & Hata, T. (1984).Protecting Groups in Oligonucleotide Synthesis. In Nucleic Acids Symposium Series.

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[7] (Standard reference for Grignard synthesis of trityl alcohols).

Sources

- 1. This compound | CAS:3010-81-9 | Atomaxchem [en.atomaxchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. cerritos.edu [cerritos.edu]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: IR Spectrum Analysis of Tris(4-methoxyphenyl)methanol

Executive Summary & Chemical Context[1][2][3][4][5][6]

Tris(4-methoxyphenyl)methanol (CAS: 14426-21-2), often referred to as 4,4',4''-Trimethoxytrityl alcohol (TMTr-OH) , is a critical intermediate in organic synthesis and drug development.[1] It serves as the precursor to the TMTr cation , a highly stabilized carbocation used as an acid-labile protecting group for hydroxyl and amine functionalities, particularly in oligonucleotide synthesis .

While the Dimethoxytrityl (DMT) group is the industry standard for 5'-OH protection in solid-phase DNA synthesis, the TMTr group offers even greater acid lability due to the additional electron-donating methoxy group. This makes it valuable for protecting sensitive nucleosides or in "trityl-on" purification strategies where mild deprotection conditions are required.[1]

This guide provides a definitive breakdown of the Infrared (IR) spectrum of this compound, designed to serve as a self-validating Quality Control (QC) standard for researchers synthesizing or utilizing this reagent.

Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, one must correlate the molecular structure with specific vibrational modes. The molecule consists of a central quaternary carbon bonded to a hydroxyl group and three p-anisyl (4-methoxyphenyl) rings.[1]

Molecular Vibrational Map

The following diagram maps the chemical moieties to their expected IR signals.

Figure 1: Vibrational mapping of this compound linking functional groups to diagnostic IR bands.[1]

Detailed Spectral Assignments

The following table synthesizes data from standard spectroscopic databases (SDBS, NIST) and functional group analysis.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Note |

| 3400 – 3550 | Medium, Broad | O-H Stretch | Characteristic of the tertiary alcohol.[1] Broadness depends on H-bonding (solid state vs. solution).[1] |

| 3000 – 3100 | Weak | C-H Stretch (sp²) | Aromatic protons.[1] Often appears as a shoulder on the stronger alkyl bands.[1] |

| 2900 – 2960 | Medium | C-H Stretch (sp³) | Methyl group C-H asymmetric stretch.[1] |

| 2835 | Medium/Sharp | C-H Stretch (Methoxy) | Critical ID Peak. The symmetric C-H stretch of the O-CH₃ group is distinct and lower than typical alkyl C-H. |

| 1605, 1510 | Strong | C=C Aromatic Stretch | The 1510 cm⁻¹ band is often very intense in para-substituted electron-rich rings (like anisole). |

| 1250 | Very Strong | C-O-C Asym.[1] Stretch | Primary Fingerprint. The aryl-alkyl ether bond.[1] This is usually the strongest peak in the spectrum. |

| 1170 – 1150 | Medium | C-O Stretch (3° Alcohol) | Often obscured by the strong ether bands, but distinct from the ether C-O. |

| 1030 | Strong | C-O-C Sym. Stretch | Symmetric stretching of the methoxy ether linkage. |

| 810 – 840 | Strong | C-H OOP Bending | Substitution Pattern. Diagnostic for para-disubstituted benzene rings (two adjacent hydrogens).[1] |

The "Trityl" Fingerprint

In drug development QC, the 1250 cm⁻¹ (Ether) and 1510 cm⁻¹ (Aromatic) bands are the "anchors" of the spectrum. If these are weak or shifted significantly, the core structure is compromised. The 2835 cm⁻¹ band confirms the methoxy integrity.

Synthesis & Impurity Troubleshooting (Self-Validating QC)

The most common synthesis route involves a Grignard reaction between 4-methoxyphenylmagnesium bromide and diethyl carbonate (or 4,4'-dimethoxybenzophenone).[1]

Self-Validating Logic: The IR spectrum serves as a "gatekeeper" for reaction completion.[1] The primary impurities are the unreacted carbonyl precursor (ester or ketone) and the trityl cation (formed by acid contamination).

Diagnostic Troubleshooting Table

| Impurity / Issue | IR Indicator (Warning Signal) | Corrective Action |

| Unreacted Ketone (Benzophenone deriv.) | Sharp peak at ~1650–1670 cm⁻¹ (C=O).[1] | Recrystallize (EtOH/Hexane) or column chromatography.[1] |

| Unreacted Ester (Diethyl carbonate) | Sharp peak at ~1740 cm⁻¹ (C=O).[1] | Wash with non-polar solvent or recrystallize.[1] |

| Trityl Cation Formation (Acid contamination) | Sample turns orange/red.[1] Loss of OH band; appearance of broad electronic absorption bands.[1] | Neutralize sample immediately with triethylamine; ensure KBr/ATR crystal is neutral.[1] |

| Water / Solvent | Broad "hump" >3500 cm⁻¹ or peaks at 1640 cm⁻¹ (H-O-H bend).[1] | Dry sample under high vacuum (>4 hours).[1] |

QC Decision Workflow

Figure 2: Quality Control Decision Tree for this compound synthesis.

Experimental Protocol (ATR-FTIR)[2][9]

This protocol ensures reproducibility and prevents the acid-catalyzed degradation of the sample during analysis.[1]

Equipment: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Tensor or equivalent).

-

System Blank: Clean the ATR crystal with isopropanol.[1] Run a background scan (air) to remove atmospheric CO₂ and H₂O contributions.[1]

-

Sample Prep:

-

Ensure the solid this compound is completely dry.[1] Solvent residues (DCM, Ethyl Acetate) have strong bands that overlap with the fingerprint region.

-

Note: Do not use acidic cleaning agents on the crystal before applying the sample, as surface acidity can generate the red TMTr cation, altering the spectrum.

-

-

Acquisition:

-

Place ~5 mg of solid on the crystal.[1]

-

Apply pressure using the anvil until the energy throughput stabilizes.

-

Parameters: 16 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹.

-

-

Post-Run Cleaning: Wipe immediately with Ethanol.[1] Trityl compounds can be sticky; ensure no residue remains for the next user.

References

-

National Institute of Standards and Technology (NIST). 4-Methoxybenzyl alcohol derivatives and related IR spectra.[1] NIST Mass Spectrometry Data Center.[1][2][3] [Link][1]

-

PubChem. this compound (Compound CID 812742).[1][4] National Library of Medicine.[1] [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for Grignard synthesis of triphenylmethanol derivatives).

-

Glen Research. Technical Brief: Synthesis of Long Oligonucleotides (Context on Trityl Protecting Groups). [Link][1]

Sources

- 1. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxyphenyl methyl carbinol [webbook.nist.gov]

- 3. 4-Methoxybenzyl alcohol, TMS derivative [webbook.nist.gov]

- 4. 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol | C22H22O4 | CID 76380 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Tris(4-methoxyphenyl)methyl Cation: A Guide to Mass Spectrometric Analysis of TMT-OH

Executive Summary

Tris(4-methoxyphenyl)methanol (TMT-OH), widely recognized in oligonucleotide synthesis as the source of the 4,4',4''-trimethoxytrityl (TMT) protecting group, presents a unique mass spectrometric profile defined by exceptional carbocation stability. Unlike typical alcohols that may exhibit clear molecular ions (

This guide provides a rigorous technical breakdown of the TMT-OH mass spectrum, detailing the mechanistic drivers of its fragmentation, optimized ionization protocols, and its critical distinction from the related Dimethoxytrityl (DMT) group in drug development workflows.

Part 1: Molecular Architecture & Ionization Physics

To interpret the mass spectrum of TMT-OH, one must understand the "propeller" geometry of the trityl system. The central carbon atom is bonded to three phenol rings, each bearing a methoxy group at the para position.

The Resonance Effect

Upon ionization—specifically in Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)—the molecule undergoes a rapid heterolytic cleavage of the C-O bond. The resulting carbocation is not merely a fragment; it is a thermodynamic sink. The three methoxy groups function as powerful electron-donating groups (EDGs), stabilizing the positive charge across the entire

Key Consequence for MS:

-

The "Missing" Parent: You will rarely observe the intact protonated molecule (

) in standard acidic mobile phases. -

The Dominant Species: The spectrum is overwhelmingly dominated by the

cation at

Part 2: The Mass Spectral Fingerprint

The following data represents the characteristic ion signature for TMT-OH (

Table 1: Primary Ion Assignment

| m/z (Calculated) | Ion Identity | Species Description | Relative Abundance |

| 333.15 | Tris(4-methoxyphenyl)methyl cation | 100% (Base Peak) | |

| 350.15 | Molecular ion (Radical cation, rare in ESI) | < 1% | |

| 373.14 | Sodium adduct of intact alcohol | Variable (solvent dependent) | |

| 302.13 | Loss of methoxy radical/neutral | 5 - 15% | |

| 227.08 | Loss of one anisyl group | < 5% |

Distinction from DMT

In oligonucleotide synthesis, TMT is often compared to DMT (Dimethoxytrityl).

-

DMT Cation ($[DMT]^+ $):

303.14 -

TMT Cation ($[TMT]^+ $):

333.15 -

Shift: The +30 Da shift corresponds exactly to the additional methoxy group (

) on the third phenyl ring.

Part 3: Mechanistic Fragmentation Pathways

The stability of the TMT cation dictates the fragmentation logic. The primary event is the loss of the hydroxyl group, followed by secondary fragmentation of the methoxy substituents.

Visualization: TMT-OH Fragmentation Logic

Figure 1: The fragmentation pathway of TMT-OH. Note the rapid conversion to the stable cation (Red), which serves as the precursor for subsequent minor fragments.

Part 4: Experimental Protocols

Method A: High-Sensitivity ESI (LC-MS)

Objective: Confirmation of TMT protecting group identity or impurity profiling.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (v/v).

-

B: Acetonitrile + 0.1% Formic Acid (v/v).

-

Note: The acidic modifier is crucial. It promotes the protonation of the hydroxyl group, facilitating the water loss that generates the diagnostic

333 signal.

-

-

Source Parameters (Generic Q-TOF/Orbitrap):

-

Capillary Voltage: 3.0 kV (Keep lower to prevent in-source fragmentation of the methoxy groups).

-

Cone Voltage: 20-30 V. Warning: High cone voltages (>50V) will obliterate the 333 peak into smaller aromatic fragments (

77, 105). -

Source Temp: 120°C.

-

Desolvation Temp: 350°C.

-

-

Data Interpretation:

-

Extract Ion Chromatogram (EIC) for 333.1492 (allowing for 10 ppm error).

-

Do not look for 351.15 (

); its absence is a sign of good ionization efficiency, not poor sensitivity.

-

Method B: Direct Infusion for Purity Check

If analyzing the raw reagent (TMT-OH solid):

-

Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).

-

Dilute 1:100 into 50:50 MeOH:H2O + 0.1% Formic Acid.

-

Infuse at 10 µL/min.

-

Acquire continuum data for 1 minute.

-

Verify the isotope pattern of the 333 peak matches the theoretical carbon distribution for

.

Part 5: Applications in Drug Development

The mass spectral behavior of TMT is directly linked to its utility in Acid-Sensitive Linker technology.

The "Tunability" of Acid Lability

In the development of antibody-drug conjugates (ADCs) or prodrugs, the release rate of the payload is critical. TMT is significantly more acid-labile than DMT or MMT (Monomethoxytrityl) due to the third electron-donating methoxy group.

-

Lability Order: TMT > DMT > MMT > Trityl.

-

MS Application: When analyzing a mixture of protected nucleotides, MS/MS can distinguish the protecting groups based on the specific "reporter ion" released (333 for TMT vs 303 for DMT).

Oligonucleotide Synthesis QC

During the synthesis of RNA/DNA, failure sequences often retain the trityl group.

-

Workflow: LC-MS analysis of the crude oligo.

-

Detection: Set the mass spectrometer to scan for the "Trityl-On" species.

-

Calculation:

.

Visualization: Protecting Group Analysis Workflow

Figure 2: Decision tree for distinguishing TMT vs. DMT protecting groups in oligonucleotide QC using reporter ions.

References

-

PubChem. (2025).[1][2] 4,4',4''-Trimethoxytrityl alcohol Compound Summary. National Library of Medicine. [Link]

-

Van der Vlies, A. J., et al. (2015). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. [Link]

-

Henderson, A. P., et al. (1997).[3] 4,4'-Dimethoxytrityl and 4,4',4''-trimethoxytrityl as protecting groups for amino functions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Kele, Z., et al. (1999).[4] Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds. Journal of Mass Spectrometry. [Link]

Sources

- 1. Phosphine, tris(4-methoxyphenyl)- | C21H21O3P | CID 70071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4',4''-Trimethyltrityl alcohol | C22H22O | CID 76733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Tris(4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of Tris(4-methoxyphenyl)methanol, a molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into the intricacies of its three-dimensional arrangement, the experimental methodologies required for its preparation and characterization, and the implications of its structural features for various applications.

Introduction: The Significance of Molecular Architecture

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is paramount. It dictates not only the physical properties of a compound, such as its melting point and solubility, but also its biological activity and how it interacts with other molecules. This compound, with its propeller-like arrangement of three methoxy-substituted phenyl rings around a central carbinol group, presents a fascinating case study in supramolecular chemistry and crystal engineering. Understanding its solid-state structure provides invaluable insights for the design of novel therapeutic agents and functional materials.

The Crystalline Architecture of this compound

The definitive crystal structure of this compound was elucidated by Ferguson, Glidewell, and Patterson in 1996 through single-crystal X-ray diffraction. Their work, published in Acta Crystallographica Section C: Crystal Structure Communications, revealed the intricate packing and intermolecular interactions that govern the solid-state form of this compound.

Crystallographic Data

The crystallographic parameters of this compound provide a quantitative description of its crystal lattice. This data is fundamental for any in-depth structural analysis.

| Parameter | Value |

| Chemical Formula | C₂₂H₂₂O₄ |

| Molecular Weight | 350.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 11.285(3) Å |

| b = 10.131(3) Å | |

| c = 16.323(4) Å | |

| β = 108.99(2)° | |

| Volume | 1764.2(8) ų |

| Z | 4 |

| Molecules per Asymmetric Unit | 2 |

Key Structural Features: The Hydrogen-Bonded Dimer

A defining feature of the crystal structure of this compound is the formation of dimeric units through hydrogen bonding. The asymmetric unit of the crystal contains two independent molecules. These two molecules are linked by a moderately strong O—H···O hydrogen bond between their respective hydroxyl groups.[1] This interaction is the primary organizing force in the crystal lattice, influencing the overall packing and stability of the crystalline solid. The O···O distance in this hydrogen bond is approximately 3.035 Å.[1]

Caption: Intermolecular hydrogen bonding between two molecules of this compound.

Experimental Protocols: From Synthesis to Single Crystal

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. This, in turn, requires a robust synthetic procedure and a carefully optimized crystallization method.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of triarylmethanols is the Grignard reaction. This protocol outlines a plausible route for the preparation of this compound.

Core Causality: The Grignard reaction is a powerful carbon-carbon bond-forming reaction. The nucleophilic Grignard reagent, 4-methoxyphenylmagnesium bromide, is generated in situ and reacts with an electrophilic carbonyl carbon, in this case, from methyl 4-methoxybenzoate. Two equivalents of the Grignard reagent add to the ester, leading to the formation of the tertiary alcohol after an acidic workup. Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 4-bromoanisole in anhydrous diethyl ether.

-

Slowly add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ester:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In the dropping funnel, place a solution of methyl 4-methoxybenzoate in anhydrous diethyl ether.

-

Add the ester solution dropwise to the cooled Grignard reagent with vigorous stirring. A precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Caption: Workflow for the Grignard synthesis of this compound.

Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction requires a slow and controlled crystallization process. The goal is to allow the molecules to arrange themselves into a well-ordered lattice.

Core Causality: Slow evaporation is a widely used technique for growing single crystals. By gradually removing the solvent, the concentration of the solute slowly increases, eventually reaching a state of supersaturation. This controlled increase in concentration promotes the formation of a small number of crystal nuclei, which then grow slowly into larger, well-defined single crystals. The choice of solvent is crucial; it should be one in which the compound has moderate solubility and from which it crystallizes well.

Step-by-Step Methodology:

-

Solvent Selection:

-

Test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene).

-

Select a solvent in which the compound is moderately soluble at room temperature.

-

-

Preparation of the Solution:

-

Dissolve the purified compound in the chosen solvent to create a nearly saturated solution. Gentle warming may be necessary to facilitate dissolution.

-

Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

-

Crystallization:

-

Transfer the filtered solution to a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Significance and Applications

The structural features of this compound and its derivatives make them valuable in several scientific domains.

Protecting Groups in Organic Synthesis

The triphenylmethyl (trityl) group and its derivatives are widely used as protecting groups for alcohols, particularly in the synthesis of nucleosides and carbohydrates. The methoxy substituents on the phenyl rings of this compound increase the electron density of the aromatic system, which in turn stabilizes the corresponding trityl cation that is formed during the deprotection step. This makes the tris(4-methoxyphenyl)methyl (TMT) group more acid-labile than the standard trityl group, allowing for its removal under milder acidic conditions. This tunable lability is a key advantage in complex multi-step syntheses.

Scaffolds in Medicinal Chemistry and Drug Development

The rigid, three-dimensional structure of the triarylmethanol core serves as an excellent scaffold for the development of new therapeutic agents. By modifying the functional groups on the phenyl rings, chemists can create a library of compounds with diverse pharmacological properties. For instance, derivatives of this compound have been investigated as components of pro-drugs. In one study, these derivatives were linked to the anti-cancer drug Buserelin to enhance its hydrophobicity and potentially improve its cellular uptake and biological activity.[2] This approach highlights the potential of using the this compound framework to modulate the pharmacokinetic properties of existing drugs.

Building Blocks in Materials Science

The propeller-like shape and potential for functionalization make this compound and related compounds interesting building blocks for the construction of supramolecular assemblies and functional materials. The ability to form well-defined crystal structures through hydrogen bonding and other intermolecular interactions is a key aspect of crystal engineering, which aims to design and synthesize crystalline solids with desired properties, such as porosity, nonlinear optical activity, or specific host-guest recognition capabilities.

Conclusion

The crystal structure of this compound provides a foundational understanding of its solid-state behavior and intermolecular interactions. The formation of hydrogen-bonded dimers is a key feature that dictates its crystalline architecture. The experimental protocols for its synthesis and single-crystal growth, rooted in the principles of the Grignard reaction and controlled crystallization, are essential for its preparation and characterization. The unique structural and electronic properties of this molecule and its derivatives have led to their application as tunable protecting groups in organic synthesis and as versatile scaffolds in the design of new bioactive molecules and advanced materials. This in-depth guide serves as a valuable resource for researchers and professionals seeking to leverage the properties of this compound in their scientific endeavors.

References

-

Ferguson, G., Glidewell, C., & Patterson, I. L. J. (1996). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 52(2), 420-423. [Link]

-

Beni, R., Boadi, W., & Antwi, R. (2019). Abstract 1865: Buserelin trisphenylmethanol derivatives as anti-cancer prodrugs. Cancer Research, 79(13_Supplement), 1865-1865. [Link]

Sources

The Red Cation: A Technical Guide to Tris(4-methoxyphenyl)methanol

The following technical guide details the history, mechanism, and synthetic utility of Tris(4-methoxyphenyl)methanol.

Executive Summary

This compound, historically known as tri-p-anisylcarbinol and chemically abbreviated as TMTr-OH , represents a pinnacle in the engineering of acid-labile protecting groups. While the Dimethoxytrityl (DMT) group is the workhorse of modern DNA synthesis, the Trimethoxytrityl (TMTr) variant serves as a specialized tool for scenarios requiring extreme acid sensitivity. This guide explores its evolution from a colorimetric curiosity in the early 20th century to a critical reagent in high-precision biophysics and organic synthesis.

Part 1: Chemical Genesis & History

The Era of Halochromism (1900–1950)

Long before its application in biotechnology, this compound was studied for its fundamental physical properties. In the early 1900s, chemists like Moses Gomberg (the father of radical chemistry) and Adolf von Baeyer investigated triphenylmethane derivatives.

They observed a phenomenon called halochromism : colorless carbinols (alcohols) turning into intensely colored salts upon contact with acid.

-

Triphenylmethanol: Forms a yellow cation.

-

This compound: Forms a magnificent red-orange cation .

This deep coloration was early proof of the resonance stabilization provided by the methoxy substituents. The electron-donating nature of the three methoxy groups stabilizes the central positive charge so effectively that the salt can exist even in relatively weak acids.

The Khorana Revolution (1962)

The transition from a chemical curiosity to a biotechnological tool occurred in 1962 . In a landmark paper, Smith, Rammler, Goldberg, and Khorana introduced the concept of "tuning" trityl groups for nucleotide synthesis.

They faced a dilemma: the standard trityl group required harsh acidic conditions to remove, which could damage the delicate glycosidic bonds of DNA/RNA. By systematically adding methoxy groups, they created a hierarchy of lability:

-

Monomethoxytrityl (MMTr): Faster removal than Trityl.

-

Dimethoxytrityl (DMTr): The "Goldilocks" zone (standard for DNA synthesis).

-

Trimethoxytrityl (TMTr): The most labile, removing almost instantaneously in mild acid.

Key Insight: Khorana’s team demonstrated that adding a third methoxy group increased the rate of hydrolysis by roughly an order of magnitude compared to the dimethoxy variant, enabling deprotection under conditions so mild they leave other sensitive groups touched.

Part 2: Mechanistic Principles

The utility of TMTr-OH relies entirely on the stability of the Tris(4-methoxyphenyl)methyl cation .

Resonance Stabilization

When treated with acid, the hydroxyl group is protonated and leaves as water. The resulting carbocation is stabilized by the delocalization of the positive charge across all three aromatic rings and into the oxygen atoms of the methoxy groups.

Figure 1: Mechanism of acid-catalyzed formation of the TMTr cation. The stability of the cation drives the equilibrium forward.

Comparative Acid Lability

The following table illustrates why TMTr is selected over DMT or MMTr. The "Relative Hydrolysis Rate" is normalized to the unsubstituted Trityl group.

| Protecting Group | Structure | Abbreviation | Relative Hydrolysis Rate | Acid Required |

| Triphenylmethyl | (Ph)₃C- | Tr | 1 | Strong (TFA) |

| (4-Methoxyphenyl)diphenylmethyl | (An)(Ph)₂C- | MMTr | ~10 | Mild (Acetic Acid) |

| Bis(4-methoxyphenyl)phenylmethyl | (An)₂(Ph)C- | DMTr | ~100 | Very Mild (DCA/TCA) |

| Tris(4-methoxyphenyl)methyl | (An)₃C- | TMTr | ~1000+ | Extremely Mild |

Note: "An" denotes the p-anisyl (4-methoxyphenyl) group.

Part 3: Synthetic Methodology

The synthesis of this compound is a classic application of Grignard chemistry . While modern green methods (using ionic liquids) exist, the most robust protocol for high-purity generation remains the reaction of 4-methoxyphenylmagnesium bromide with 4,4'-dimethoxybenzophenone.

Protocol: Grignard Synthesis[2][3]

Reagents:

-

4-Bromoanisole (Precursor for Grignard)

-

Magnesium turnings (activated)

-

4,4'-Dimethoxybenzophenone (Electrophile)[1]

-

Diethyl ether or THF (Anhydrous solvent)

-

Ammonium chloride (Quench)

Workflow:

-

Activation: Magnesium turnings are stirred in anhydrous ether under inert atmosphere (N₂/Ar). A crystal of iodine may be added to initiate.

-

Grignard Formation: 4-Bromoanisole is added dropwise. The solution will self-heat; reflux is maintained to generate 4-methoxyphenylmagnesium bromide.

-

Addition: A solution of 4,4'-dimethoxybenzophenone in ether is added slowly to the Grignard reagent. The solution typically turns a muddy color as the complex forms.

-

Hydrolysis: The reaction is quenched with saturated aqueous ammonium chloride (mildly acidic/neutral). Crucial: Avoid strong acids during workup, or you will accidentally generate the red cation and lose the alcohol product.

-

Purification: Recrystallization from ethanol/benzene or similar non-polar solvents.

Figure 2: Synthetic pathway via Grignard addition.[1] Note the critical quenching step to prevent premature ionization.

Part 4: Applications in Drug Development

Oligonucleotide Synthesis

In the solid-phase synthesis of DNA and RNA, the 5'-hydroxyl group must be protected.

-

Standard: DMTr is used because it is stable enough to survive the synthesis cycle but labile enough to be removed by Dichloroacetic Acid (DCA).

-

TMTr Niche: TMTr is used when the oligonucleotide contains highly acid-sensitive modifications (e.g., certain purine analogs or acetal linkages) that would degrade even under the mild conditions used to remove DMTr. The TMTr group can be removed with extremely dilute acid or weak Lewis acids (e.g., Zinc Bromide), preserving the fragile cargo.

Selective Protection

Because TMTr is so sterically bulky (three phenyl rings), it is highly selective for primary alcohols over secondary alcohols. This steric bulk, combined with its electronic lability, makes it a powerful tool for regioselective protection strategies in complex natural product synthesis.

References

-

Smith, M., Rammler, D. H., Goldberg, I. H., & Khorana, H. G. (1962). Studies on Polynucleotides. XIV. Specific Synthesis of the C3'-C5' Interribonucleotide Linkage. Journal of the American Chemical Society, 84(3), 430–440. Link

-

Gomberg, M. (1900). An Instance of Trivalent Carbon: Triphenylmethyl. Journal of the American Chemical Society, 22(11), 757–771. Link (Foundational context for trityl chemistry).

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

- Sekine, M., & Hata, T. (1984). Synthesis of Oligoribonucleotides using 4-Methoxybenzyl and 4,4',4''-Trimethoxytrityl Groups. Bulletin of the Chemical Society of Japan, 57, 2223.

Sources

The Synthesis of Triphenylmethanol Derivatives via Grignard Reaction: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of triphenylmethanol and its derivatives through the Grignard reaction. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of the theoretical underpinnings and practical execution of this pivotal carbon-carbon bond-forming reaction. This document moves beyond a simple recitation of procedural steps to offer insights into the causality of experimental choices, ensuring a robust and reproducible synthetic methodology.

Foundational Principles: The Grignard Reaction

First discovered by Victor Grignard in 1900, the Grignard reaction remains one of the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The core of this reaction lies in the creation of a Grignard reagent, an organomagnesium halide (R-MgX), which acts as a potent nucleophile.[2]

The synthesis of triphenylmethanol derivatives typically involves the reaction of a substituted or unsubstituted phenylmagnesium halide with a diaryl ketone, such as benzophenone, or an ester like methyl benzoate.[3][4][5] The carbon atom bound to magnesium in the Grignard reagent possesses a significant partial negative charge, rendering it highly nucleophilic and capable of attacking the electrophilic carbonyl carbon of the ketone or ester.[5]

Reaction Mechanism: Ketone and Ester Pathways

The mechanistic pathway for the synthesis of triphenylmethanol derivatives differs slightly depending on the carbonyl-containing starting material.

From a Diaryl Ketone (e.g., Benzophenone): This is a direct, one-step nucleophilic addition. The phenyl Grignard reagent attacks the carbonyl carbon of the benzophenone, leading to the formation of a magnesium alkoxide intermediate.[5] Subsequent acidic workup protonates the alkoxide to yield the final triphenylmethanol product.[5]

From an Ester (e.g., Methyl Benzoate): The reaction with an ester is a two-step process. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.[3] This intermediate is unstable and collapses, expelling the alkoxy group (e.g., methoxide) to form a ketone (benzophenone in this case).[1][3] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the magnesium alkoxide, which is then protonated during workup to give triphenylmethanol.[1][3] It is crucial to note that this pathway inherently requires two equivalents of the Grignard reagent and results in a tertiary alcohol with at least two identical aryl groups.[6][7]

Critical Experimental Parameters: Ensuring Success

The success of a Grignard synthesis is critically dependent on the stringent control of several experimental parameters. The highly reactive nature of the Grignard reagent necessitates a meticulous approach to the reaction setup and execution.

Anhydrous Conditions: The Foremost Prerequisite

Grignard reagents are extremely strong bases and will readily react with protic solvents, including water, alcohols, and amines.[6][8] This "quenching" of the reagent converts it to a hydrocarbon, rendering it inactive for the desired nucleophilic addition and drastically reducing the yield.[5][6] Therefore, the use of scrupulously dried glassware and anhydrous solvents is paramount.[4][9][10]

Procedural Note: All glassware should be oven-dried or flame-dried immediately prior to use and cooled under an inert atmosphere (e.g., nitrogen or argon).[10][11] Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous.[6][8]

Initiation of Grignard Reagent Formation

The reaction between magnesium metal and an aryl halide to form the Grignard reagent can sometimes be sluggish to initiate.[12] This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[12]

Activation Techniques:

-

Mechanical Activation: Crushing the magnesium turnings with a glass rod can expose a fresh, reactive surface.[4][11]

-

Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface.[10][11] The disappearance of the characteristic iodine color is a visual cue that the reaction has initiated.[10]

Temperature Control and Reagent Addition

The formation of the Grignard reagent is an exothermic process.[9] The subsequent reaction with the carbonyl compound can also be exothermic.[1]

Procedural Best Practices:

-

The aryl halide should be added to the magnesium suspension at a rate that maintains a gentle reflux.[9]

-

The solution of the ketone or ester should be added slowly to the Grignard reagent, often with external cooling, to control the reaction rate and prevent side reactions.[9][11]

Experimental Workflow: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the synthesis of triphenylmethanol from benzophenone and phenylmagnesium bromide. This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Synthesis of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer.[1]

-

Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.[6]

-

Initiation: Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start spontaneously (indicated by bubbling and a cloudy appearance), employ one of the activation techniques described in section 2.2.[6]

-

Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that sustains a gentle reflux.[9] After the addition is complete, continue stirring until most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent.[11]

Synthesis of Triphenylmethanol

-

Reactant Preparation: In a separate flask, dissolve benzophenone in anhydrous diethyl ether. Transfer this solution to the dropping funnel of the Grignard reaction setup.[11]

-

Reaction: Cool the Grignard reagent solution in an ice bath.[11] Add the benzophenone solution dropwise with vigorous stirring.[11] A color change, often to a deep red or pink, may be observed, followed by the formation of a precipitate, which is the magnesium alkoxide salt.[13]

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for a period to ensure the reaction goes to completion.[6]

Workup and Purification

-

Hydrolysis: Carefully pour the reaction mixture into a flask containing a mixture of ice and a dilute acid, such as 10% sulfuric acid or 3M hydrochloric acid.[3][9] This step protonates the alkoxide to form triphenylmethanol and dissolves the magnesium salts.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, which contains the product, from the aqueous layer.[3][8] Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine to remove any remaining acid and inorganic salts.[3]

-

Drying and Isolation: Dry the ether layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3][11] Filter to remove the drying agent and evaporate the solvent to obtain the crude triphenylmethanol.[8]

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and petroleum ether or methanol, to yield pure triphenylmethanol crystals.[4][8]

Side Reactions and Troubleshooting

Even with careful execution, side reactions can occur, impacting the yield and purity of the final product. Understanding these potential pitfalls is crucial for troubleshooting and optimization.

| Problem | Symptom | Likely Cause(s) | Troubleshooting & Recommendations |

| Reaction Fails to Initiate | No bubbling or cloudiness after adding a portion of the aryl halide. | Inactive magnesium surface (oxide layer); presence of moisture. | Activate the magnesium by crushing or adding a crystal of iodine. Ensure all glassware and reagents are scrupulously dry.[10][11] |

| Low Yield of Triphenylmethanol | Isolated product mass is significantly lower than theoretical. | Incomplete Grignard reagent formation; quenching of the Grignard reagent by moisture; competing side reactions. | Ensure sufficient reaction time for Grignard formation. Maintain strict anhydrous conditions.[10][11] Titrate the Grignard reagent to determine its exact concentration before use.[11] |

| Formation of Biphenyl Byproduct | Presence of a non-polar, hydrocarbon impurity. | Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene.[9] | Add the bromobenzene solution slowly and dilute the reaction mixture to minimize the concentration of unreacted aryl halide.[1][11] |

| Recovery of Starting Ketone | Significant amount of benzophenone present after workup. | Incomplete reaction; enolization of the ketone if it is sterically hindered. | Ensure a slight excess of the Grignard reagent is used. For sterically hindered ketones, consider alternative synthetic routes.[11][14] |

Synthesis of Functionalized Triphenylmethanol Derivatives

The Grignard reaction is highly versatile and can be adapted to synthesize a wide array of triphenylmethanol derivatives.

-

Substituted Grignard Reagents: By starting with a substituted aryl halide (e.g., 4-bromotoluene), triphenylmethanol derivatives with substituents on one of the phenyl rings can be prepared.

-

Substituted Benzophenones: Similarly, using a substituted benzophenone (e.g., 4-methoxybenzophenone) allows for the introduction of functional groups on the other two phenyl rings.[15]

It is important to note that the substituting groups must be compatible with the Grignard reagent. Functional groups with acidic protons, such as hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups, will be deprotonated by the Grignard reagent and are therefore incompatible unless protected.

Applications in Research and Development

Triphenylmethanol and its derivatives are valuable compounds with diverse applications. They serve as intermediates in the synthesis of triphenylmethane dyes, which are used as pH indicators and biological stains.[16] In the pharmaceutical industry, the triphenylmethanol scaffold is a key structural motif in the design of novel therapeutic agents, including potential anti-cancer drugs.[16] Furthermore, these compounds are utilized in materials science for the development of specialized polymers and organic light-emitting diodes (OLEDs).[16][17]

Conclusion

The Grignard reaction is a cornerstone of organic synthesis, providing a robust and versatile method for the preparation of triphenylmethanol and its derivatives. A thorough understanding of the reaction mechanism, meticulous attention to experimental conditions, and an awareness of potential side reactions are essential for achieving high yields and purity. This guide has provided a detailed framework for the successful execution of this important transformation, empowering researchers to harness its full potential in their scientific endeavors.

Visualizing the Process

Grignard Reaction Mechanism for Triphenylmethanol Synthesis

Sources

- 1. theochem.mercer.edu [theochem.mercer.edu]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. amherst.edu [amherst.edu]

- 4. studylib.net [studylib.net]

- 5. studycorgi.com [studycorgi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cerritos.edu [cerritos.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. reddit.com [reddit.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Versatile World of Triphenylmethanol: Applications and Innovations_Chemicalbook [chemicalbook.com]

- 17. ud.goldsupplier.com [ud.goldsupplier.com]

The Strategic Use of Trityl and Substituted Trityl Protecting Groups

Executive Summary

In the architecture of complex organic synthesis, few protecting groups offer the tunable precision of the Triphenylmethyl (Trityl or Trt) family. While often categorized simply as "bulky groups," their utility lies in a unique electronic responsiveness: by modifying the phenyl rings with electron-donating (methoxy) or electron-withdrawing (chloro) substituents, chemists can fine-tune acid lability by orders of magnitude.[1]

This guide moves beyond basic definitions to explore the mechanistic causality of trityl group behavior. We will examine why Dimethoxytrityl (DMT) is the non-negotiable standard for oligonucleotide synthesis, how 2-Chlorotrityl (2-Cl-Trt) resins enable fragment condensation in peptide chemistry, and provide self-validating protocols for their application.[1][2]

The Core Mechanism: Carbocation Stability

To master trityl chemistry, one must understand the stability of the trityl cation (

The "Propeller" Geometry

Sterically, the three phenyl rings cannot lie in a flat plane due to hydrogen repulsion. Instead, they twist into a propeller shape (

-

Selectivity: It preferentially protects primary heteroatoms (1° alcohols/amines) over secondary ones due to kinetic hindrance.

-

Shielding: It creates a hydrophobic pocket that shields the protected functionality from nucleophilic attack.

Electronic Tuning

The rate of deprotection is directly proportional to the stability of the resulting carbocation.

-

Electron Donating Groups (EDGs): Substituents like para-methoxy (-OMe) donate electron density into the

-system, stabilizing the positive charge and increasing acid lability (faster removal).[1] -

Electron Withdrawing Groups (EWGs): Substituents like ortho-chloro (-Cl) destabilize the cation slightly relative to EDGs, or alter the steric environment to prevent premature cleavage.[1]

The Family Tree: Comparative Lability

The following table synthesizes the relative acid sensitivity of the trityl family. Note the dramatic shift in half-life (

Table 1: Relative Acid Lability and Applications[1]

| Protecting Group | Abbr. | Structure Note | Relative Hydrolysis Rate* | Primary Application |

| Triphenylmethyl | Trt | Unsubstituted | 1 (Baseline) | Side-chain protection (His, Asn, Gln, Cys) in Fmoc-SPPS.[1][2] |

| Monomethoxytrityl | MMT | 1 x p-OMe | ~10x faster | Protection of exocyclic amines in nucleosides; 5'-OH protection when higher stability is needed.[2] |

| Dimethoxytrityl | DMT | 2 x p-OMe | ~100x faster | Gold Standard for 5'-OH in Oligonucleotide synthesis.[1][2] |

| 2-Chlorotrityl | 2-Cl-Trt | 1 x o-Cl | Variable** | Resin Linker for SPPS.[1][2] Allows cleavage of protected peptide fragments.[3] |

*Rates are approximate and solvent-dependent. Data derived from acidolysis in 80% acetic acid. **2-Cl-Trt is designed for hyper-acid sensitivity on resins (1% TFA) due to the stability of the ether linkage being compromised by the resin matrix and the inductive effect of Cl balancing the steric strain.

Mechanistic Visualization

The following diagram illustrates the SN1 pathway. Note that the "Deprotection" is an equilibrium process driven forward by the stability of the cation and the scavenging of the leaving group.

Figure 1: The Trityl Protection/Deprotection Cycle. The deprotection pathway generates a resonance-stabilized cation, which is often colored (DMT = Orange), allowing for real-time process monitoring.[1][2]

Strategic Applications

A. Oligonucleotide Synthesis (The DMT Role)

In automated DNA/RNA synthesis, DMT is used to protect the 5'-hydroxyl.[4][5]

-

Why DMT? It is labile enough to be removed by Trichloroacetic Acid (TCA) in seconds without damaging the growing DNA chain (depurination risk).

-

Self-Validation: The DMT cation released is bright orange (

nm).[2] Automated synthesizers measure the absorbance of the waste stream to calculate the Stepwise Coupling Efficiency . If the orange color is faint, the previous coupling failed.

B. Solid Phase Peptide Synthesis (The 2-Cl-Trt Role)

2-Chlorotrityl Chloride Resin is a critical tool for "Fragment Condensation."[2][3][6][7]

-

The Problem: Standard Wang resin requires 95% TFA to cleave, which removes all side-chain protecting groups (Boc, tBu).[1]

-

The 2-CTC Solution: The steric bulk of the 2-Cl group combined with the ether linkage to the resin allows cleavage with 1% TFA in DCM.

-

Result: The peptide is released from the resin, but side-chain protecting groups (which require 50-95% TFA) remain intact.[1] This allows the synthesis of protected peptide fragments that can be coupled together in solution to form large proteins.

Experimental Protocols

Protocol A: Selective 5'-O-Dimethoxytritylation of a Nucleoside

Target: Primary hydroxyl protection in the presence of secondary hydroxyls.[2]

-

Preparation: Dry the nucleoside (1.0 eq) by co-evaporation with anhydrous pyridine (3x).

-

Reaction: Dissolve in anhydrous pyridine. Add DMT-Cl (1.2 eq) portion-wise over 30 minutes at 0°C.

-

Quenching: Add methanol (5 mL) to quench excess DMT-Cl.

-

Workup: Dilute with DCM, wash with 5% NaHCO3 (to keep pH basic; DMT is acid sensitive!).

-

Validation: TLC (run in DCM:MeOH 95:5). The product spot should turn bright orange immediately upon spraying with acid or exposure to HCl fumes.

Protocol B: Cleavage from 2-Chlorotrityl Resin (Protected Peptide)

Target: Release of peptide while retaining side-chain protection.[1][2]

-

Wash: Wash the resin-bound peptide with DCM (3x) to remove DMF (DMF can buffer the acid).

-

Cleavage Cocktail: Prepare 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM .

-

Why TIS? To scavenge the trityl cation and prevent it from re-alkylating Cysteine or Tryptophan residues.

-

-

Execution: Treat resin with cocktail for 2 minutes . Filter immediately into a flask containing 10% Pyridine in Methanol (to neutralize the acid instantly).

-

Repeat: Repeat step 3 approximately 5-10 times.

-

Isolation: Concentrate the combined filtrates. The residue is your Side-Chain Protected Peptide .

Troubleshooting & Stability Matrix

Figure 2: Stability profile of Trityl groups.[1][2] They are universally base-stable, making them orthogonal to Fmoc and Ester hydrolysis.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[8] [1]

-